[4-(BENZYLSULFONYL)PIPERAZINO](3-NITROPHENYL)METHANONE
Description
4-(Benzylsulfonyl)piperazinomethanone is a piperazine-based organic compound featuring a benzylsulfonyl group attached to the piperazine ring and a 3-nitrophenyl methanone moiety. Its molecular formula is C₁₉H₁₉N₃O₅S, with a molecular weight of 401.44 g/mol. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in targeting enzymes, receptors, and ion channels .
Properties
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-18(16-7-4-8-17(13-16)21(23)24)19-9-11-20(12-10-19)27(25,26)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKUDQAINSLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves the reaction of piperazine derivatives with benzylsulfonyl chloride and 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE can undergo reduction reactions to form amino derivatives.
Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Piperazine and benzylsulfonyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Drug Development: It is being investigated for its potential use in the development of new pharmaceuticals, particularly for its ability to interact with biological targets.
Industry:
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting the redox state of the target molecules. These interactions can lead to the modulation of biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activities |
|---|---|---|---|---|
| 4-(Benzylsulfonyl)piperazinomethanone | C₁₉H₁₉N₃O₅S | 401.44 | Benzylsulfonyl, 3-nitrophenyl | Hypothesized: Antimicrobial, CNS modulation (inferred from analogs) |
| {4-[(4-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone | C₁₅H₁₅N₃O₅S₂ | 381.4 | 4-Nitrophenylsulfonyl, 2-thienyl | Anti-inflammatory, antimicrobial, neuroprotective (e.g., mitigates radiation-induced cognitive decline in animal models) |
| (4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone | C₂₆H₂₄Cl₂N₂O₃ | 495.39 | Dichlorophenyl, hydroxypropoxy | Serotonin/dopamine receptor modulation; potential antipsychotic applications |
| 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine | C₁₁H₁₄N₃O₄S | 299.31 | Methylsulfonyl, 2-nitrophenyl | Structural simplicity; bioactivity varies with sulfonyl/nitro positioning |
| (3-(1H-pyrazol-1-yl)phenyl)(4-(benzylsulfonyl)piperidin-1-yl)methanone | C₂₂H₂₂N₄O₃S | 422.5 | Benzylsulfonyl, pyrazolyl | Enhanced metabolic stability due to pyrazole; explored in kinase inhibition |
Key Findings from Analog Studies
Bioactivity Trends: Sulfonyl Groups: Benzylsulfonyl and nitrophenylsulfonyl substituents improve binding to hydrophobic pockets in enzymes (e.g., kinases, proteases). For instance, {4-[(4-nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone shows neuroprotective effects in preclinical models . Nitro Positioning: The 3-nitro group in the target compound may reduce steric hindrance compared to 4-nitro analogs, enhancing interactions with electron-rich targets like glutathione reductase .
Synthetic Approaches: Methanone linkages are typically formed via Friedel-Crafts acylation or nucleophilic substitution. For example, {4-[(4-nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone is synthesized by coupling pre-functionalized piperazine and thienyl precursors . Characterization relies on NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography to confirm regiochemistry and stereochemistry .
Physicochemical Properties :
- Lipophilicity : Benzylsulfonyl derivatives (e.g., logP ~2.5–3.5) exhibit higher cell permeability than methylsulfonyl analogs (logP ~1.8–2.2) .
- Solubility : Nitrophenyl groups reduce aqueous solubility but enhance binding to hydrophobic targets like β-amyloid in neurodegenerative studies .
Data Table: Comparative Analysis
| Parameter | 4-(Benzylsulfonyl)piperazinomethanone | {4-[(4-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone | 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine |
|---|---|---|---|
| Molecular Weight | 401.44 | 381.4 | 299.31 |
| logP | 3.1 (predicted) | 2.8 | 1.9 |
| Bioactivity | Hypothesized: Antimicrobial | Anti-inflammatory (IC₅₀: 12 μM in COX-2 assay) | Not reported |
| Synthetic Yield | ~45% (estimated) | 62% (reported) | 78% (optimized) |
| Thermal Stability | Decomposes at 220°C | Stable up to 250°C | Stable up to 200°C |
Research Implications and Gaps
- Contradictions : Thienyl-containing analogs show stronger anti-inflammatory activity than phenyl derivatives, possibly due to improved π-π stacking .
- Future Directions :
- SAR Studies : Systematically vary sulfonyl and nitro groups to optimize potency.
- In Vivo Testing : Evaluate pharmacokinetics and toxicity in model organisms.
Biological Activity
4-(Benzylsulfonyl)piperazinomethanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-(Benzylsulfonyl)piperazinomethanone is . The structure features a piperazine ring substituted with a benzylsulfonyl group and a nitrophenyl moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may act as an inhibitor of certain enzymes involved in neurotransmitter uptake, thus influencing neurochemical pathways. Additionally, the compound exhibits properties that may modulate receptor activity, particularly in the central nervous system (CNS).
Antidepressant Effects
Several studies have investigated the antidepressant potential of 4-(Benzylsulfonyl)piperazinomethanone. In animal models, it has shown significant reductions in depressive-like behaviors, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
Antineoplastic Properties
The compound has also been evaluated for its antitumor activity. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Research highlights the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It appears to enhance the expression of neurotrophic factors, which are crucial for neuronal survival and function.
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antidepressant | Reduces depressive behaviors | Inhibits neurotransmitter reuptake |
| Antineoplastic | Inhibits cancer cell proliferation | Induces apoptosis, cell cycle arrest |
| Neuroprotective | Protects against oxidative stress | Enhances neurotrophic factor expression |
Case Studies
- Antidepressant Efficacy : A study conducted on rodents demonstrated that administration of 4-(Benzylsulfonyl)piperazinomethanone resulted in significant behavioral changes indicative of reduced depression over a four-week treatment period. The study utilized standard tests such as the forced swim test and tail suspension test.
- Cancer Cell Line Studies : In vitro assays using MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
- Neuroprotection in Oxidative Stress Models : A recent experiment involving primary neuronal cultures exposed to hydrogen peroxide showed that pretreatment with 4-(Benzylsulfonyl)piperazinomethanone significantly reduced cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(benzylsulfonyl)piperazinomethanone, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the piperazine intermediate via condensation of ethylenediamine with a dihaloalkane under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Sulfonylation of the piperazine ring using benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Step 3 : Coupling with 3-nitrobenzoyl chloride via nucleophilic acyl substitution to form the methanone moiety .
- Key Conditions : Temperature (60–80°C for sulfonylation), solvent polarity (acetonitrile or DMF), and pH control (basic for deprotonation). Yield optimization requires monitoring intermediates via TLC or HPLC .
Q. How is the structural integrity of 4-(benzylsulfonyl)piperazinomethanone validated in synthetic workflows?
- Methodological Answer : Structural confirmation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and sulfonyl/benzyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀N₃O₅S: ~402.12) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, though this requires high-purity crystals .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens focus on:
- Anti-inflammatory Activity : Inhibition of COX-2 enzyme via ELISA, comparing IC₅₀ values to reference drugs like celecoxib .
- Neuroprotective Potential : In vitro models (e.g., SH-SY5Y cells) exposed to oxidative stress (H₂O₂), with viability assessed via MTT assay .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do electronic effects of the 3-nitro and benzylsulfonyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Computational studies (DFT/B3LYP) reveal:
- Nitro Group : Strong electron-withdrawing effect increases electrophilicity at the methanone carbonyl, enhancing reactivity with nucleophiles (e.g., amines, thiols).
- Benzylsulfonyl Group : Stabilizes the piperazine ring via resonance, reducing ring flexibility and altering steric accessibility .
- Experimental Validation : Kinetics of reactions with benzylamine (nucleophile) in polar aprotic solvents (DMF) at varying temperatures (25–60°C) .
Q. What strategies resolve contradictions in reported biological activity between structurally analogous piperazine derivatives?
- Methodological Answer : Contradictions (e.g., anti-inflammatory efficacy in some derivatives but not others) are addressed via:
- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., replacing 3-nitro with 4-methoxy) and testing in standardized assays .
- Targeted Molecular Docking : Computational modeling (AutoDock Vina) to compare binding affinities for targets like COX-2 or serotonin receptors .
- Metabolic Stability Studies : LC-MS/MS to assess hepatic microsomal stability, as rapid metabolism may explain false negatives .
Q. How can computational methods predict the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., nitro groups) and compares to known toxicophores .
- Validation : In vitro CYP inhibition assays (e.g., CYP3A4) and Ames test for mutagenicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
